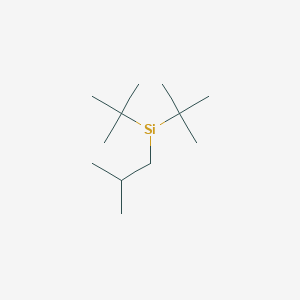
Di-t-Butylisobutylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-t-Butylisobutylsilane, also known as bis(1,1-dimethylethyl)(2-methylpropyl)silane, is a chemical compound with the formula C12H28Si. It is a non-polar, colorless gas that is stable in air but can be easily oxidized. This compound is commonly used as a silane reagent and reducing agent in organic synthesis .
Métodos De Preparación
Di-t-Butylisobutylsilane can be synthesized through several methods. One common synthetic route involves the reaction of dichlorosilane (H2SiCl2) with tert-butyllithium. The reaction proceeds as follows :
-
Reaction 1: : [ \text{(CH}_3\text{)}_3\text{C(CH}_2\text{)}_3\text{Cl} + \text{LiAlH}_4 \rightarrow \text{(CH}_3\text{)}_3\text{C(CH}_2\text{)}_3\text{Li} + \text{H}_2 + \text{AlCl}_3 ]
-
Reaction 2: : [ \text{(CH}_3\text{)}_3\text{C(CH}_2\text{)}_3\text{Li} + \text{H}_2\text{SiCl}_2 \rightarrow \text{(CH}_3\text{)}_3\text{C(CH}_2\text{)}_3\text{SiH}_3 + \text{LiCl} ]
Industrial production methods typically involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Di-t-Butylisobutylsilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: It can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Di-t-Butylisobutylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a silane reagent in the synthesis of organosilicon compounds and as a reducing agent in various organic reactions.
Biology: It is used in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone resins, flexible elastomers, and lubricants.
Mecanismo De Acción
The mechanism by which Di-t-Butylisobutylsilane exerts its effects involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the silicon-hydrogen bond, making it an effective reducing agent. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Di-t-Butylisobutylsilane can be compared with other similar compounds such as:
Di-tert-butylsilane: Similar in structure but lacks the isobutyl group.
Tri-tert-butylsilane: Contains three tert-butyl groups instead of two.
Isobutylsilane: Contains only the isobutyl group without the tert-butyl groups.
The uniqueness of this compound lies in its combination of tert-butyl and isobutyl groups, which provides specific steric and electronic properties that can be advantageous in certain chemical reactions .
Propiedades
InChI |
InChI=1S/C12H27Si/c1-10(2)9-13(11(3,4)5)12(6,7)8/h10H,9H2,1-8H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOSLWRBVAPAJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](C(C)(C)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
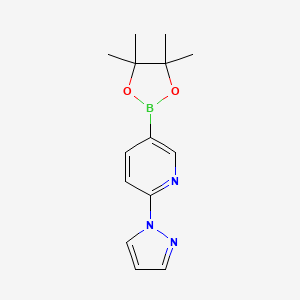
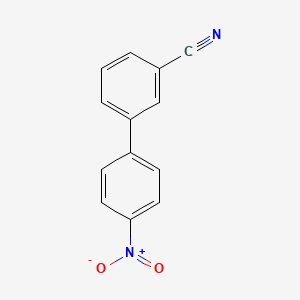
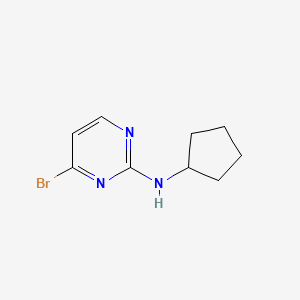
![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)
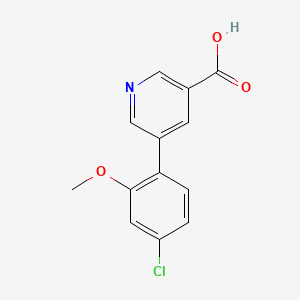

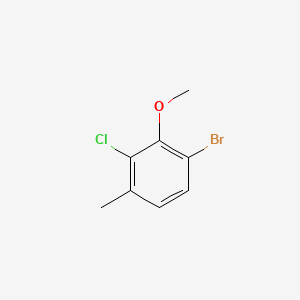
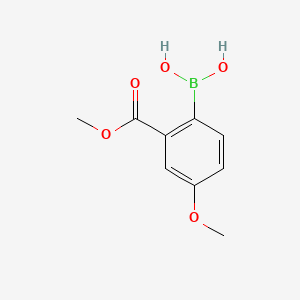
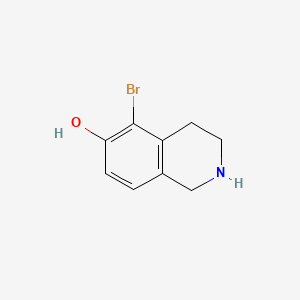
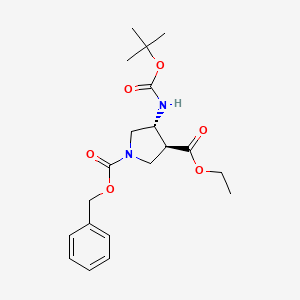
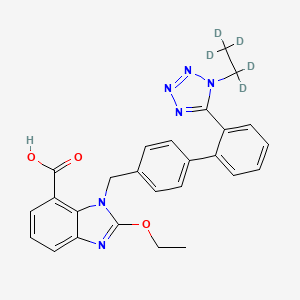
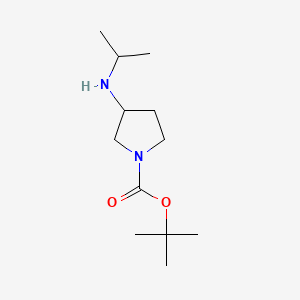
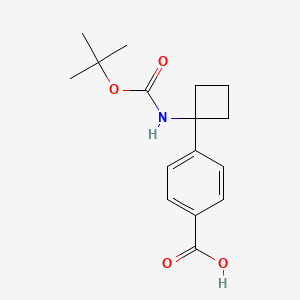
![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)
